molecular formula C18H28ClN B14711044 Piperidine, 1-(4-methyl-1-phenylcyclohexyl)-, hydrochloride CAS No. 21602-54-0

Piperidine, 1-(4-methyl-1-phenylcyclohexyl)-, hydrochloride

Cat. No.: B14711044
CAS No.: 21602-54-0
M. Wt: 293.9 g/mol
InChI Key: BJFLAVGWNXAOIU-UHFFFAOYSA-N
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Description

Piperidine, 1-(4-methyl-1-phenylcyclohexyl)-, hydrochloride is a chemical compound that belongs to the class of arylcyclohexylamines. This compound is structurally related to phencyclidine (PCP) and exhibits similar pharmacological properties. It is known for its interactions with the central nervous system and has been studied for its potential analgesic and anesthetic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 1-(4-methyl-1-phenylcyclohexyl)-, hydrochloride involves the modification of the cyclohexyl and piperidine rings of phencyclidineThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of advanced analytical techniques to confirm the structure and composition of the final product .

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-(4-methyl-1-phenylcyclohexyl)-, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound .

Scientific Research Applications

    Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.

    Biology: The compound is studied for its interactions with neurotransmitter systems and its potential effects on cellular processes.

    Medicine: Research has focused on its analgesic and anesthetic properties, as well as its potential use in treating certain neurological disorders.

    Industry: The compound may be used in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of Piperidine, 1-(4-methyl-1-phenylcyclohexyl)-, hydrochloride involves its interaction with the N-methyl-D-aspartate (NMDA) receptor, a subtype of the glutamate receptor. By binding to this receptor, the compound blocks the voltage-sensitive potassium and sodium channels, leading to increased calcium entry into nerve cells. This results in the release of neurotransmitters at the presynaptic nerve ending, which can modulate various physiological and behavioral effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperidine, 1-(4-methyl-1-phenylcyclohexyl)-, hydrochloride is unique due to its specific structural modifications, which may result in distinct pharmacological profiles compared to other similar compounds. These modifications can influence its binding affinity to receptors and its overall efficacy in various applications .

Properties

CAS No.

21602-54-0

Molecular Formula

C18H28ClN

Molecular Weight

293.9 g/mol

IUPAC Name

1-(4-methyl-1-phenylcyclohexyl)piperidine;hydrochloride

InChI

InChI=1S/C18H27N.ClH/c1-16-10-12-18(13-11-16,17-8-4-2-5-9-17)19-14-6-3-7-15-19;/h2,4-5,8-9,16H,3,6-7,10-15H2,1H3;1H

InChI Key

BJFLAVGWNXAOIU-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)(C2=CC=CC=C2)N3CCCCC3.Cl

Origin of Product

United States

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